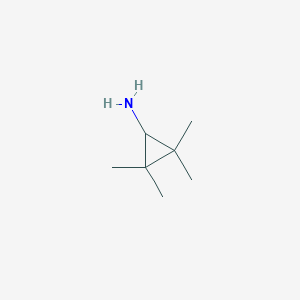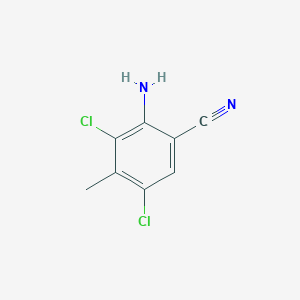![molecular formula C15H22FN B11733557 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a research chemical with the molecular formula C15H22FN and a molecular weight of 235.34 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further connected to a butylamine chain. It is primarily used in scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenylboronic acid and cyclobutanone.
Suzuki-Miyaura Coupling: The 3-fluorophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with cyclobutanone to form the intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with 3-methyl-1-butylamine to yield the final product.
Analyse Des Réactions Chimiques
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been established.
Industry: Its applications in industrial settings are limited, primarily due to its specialized nature.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The fluorophenyl group is known to engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance that can influence binding affinity. The butylamine chain may participate in hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds:
1-[3-(3-Fluorophenyl)cyclobutyl]methanamine hydrochloride: This compound has a similar structure but differs in the length and branching of the alkyl chain.
Cyclobutanemethanamine, 1-(3-fluorophenyl)-α-(2-methylpropyl): Another structurally related compound, differing in the position of the methyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H22FN |
|---|---|
Poids moléculaire |
235.34 g/mol |
Nom IUPAC |
1-[1-(3-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22FN/c1-11(2)9-14(17)15(7-4-8-15)12-5-3-6-13(16)10-12/h3,5-6,10-11,14H,4,7-9,17H2,1-2H3 |
Clé InChI |
CCRWBGORPVPCJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733486.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11733487.png)

![2-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11733502.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733504.png)
![(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733510.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733528.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733536.png)

![3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
